molecular formula C10H9BrN2O B117070 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole CAS No. 148672-39-3

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B117070
M. Wt: 253.09 g/mol
InChI Key: UONXUQMORLOTSQ-UHFFFAOYSA-N
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Description

“3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole” is a compound that likely contains a brominated phenol . Phenols are aromatic compounds, which means they contain a benzene ring. In this case, the benzene ring is substituted with a bromine atom and a methyl group .

Scientific Research Applications

Structural Characterization in Drug Design

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole and its derivatives have been structurally characterized for their potential use as spacers in the synthesis of angiotensin receptor antagonists. These studies, involving X-ray crystallography, have observed π–π interactions between oxadiazole rings and phenyl rings, which are crucial in drug design (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

Insecticidal Applications

Compounds containing 1,2,4-oxadiazole rings, including variants of 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole, have demonstrated significant insecticidal activities. These findings are instrumental in developing new insecticides, especially for combating pests like Plutella xylostella and Spodoptera exigua. The structure-activity relationship of these compounds is a key focus for enhancing their insecticidal efficacy (Li et al., 2013).

Antimicrobial Properties

New derivatives of 1,2,4-oxadiazole, including those with 3-(4-Bromo-3-methylphenyl)-5-methyl structures, have shown promising antimicrobial activities. These compounds have been synthesized and tested against various bacterial strains, highlighting their potential in antimicrobial drug development (Mayekar et al., 2010).

Liquid Crystalline Properties

Research on compounds with a 1,2,4-oxadiazole moiety, like 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole, has revealed interesting liquid crystalline behaviors. These studies are significant in the field of material science, particularly in understanding the influence of different terminal groups and the oxadiazole ring on liquid crystalline properties (Ali & Tomi, 2018).

Corrosion Inhibition

The oxadiazole derivatives, including 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole, have been evaluated for their potential as corrosion inhibitors. Their effectiveness in protecting metals like brass in cooling water systems has been studied, highlighting their importance in industrial applications (Rochdi et al., 2014).

properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-5-8(3-4-9(6)11)10-12-7(2)14-13-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONXUQMORLOTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478001
Record name 3-(4-BROMO-3-METHYLPHENYL)-5-METHYL-1,2,4-OXADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole

CAS RN

148672-39-3
Record name 3-(4-BROMO-3-METHYLPHENYL)-5-METHYL-1,2,4-OXADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liao, H Böttcher, J Harting, H Greiner… - Journal of medicinal …, 2000 - ACS Publications
A series of new analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2‘-methyl-4‘-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide (1; GR127935) as potent and …
Number of citations: 27 pubs.acs.org

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